- 9,10-diarylanthracenes as molecular switches: syntheses, properties, isomerizations and their reactions with singlet oxygenChemistry - A European Journal, 2008, 14(36), 11429-11441,
Cas no 89787-12-2 (2-Isopropylbenzeneboronic acid)
89787-12-2 structure
2-Isopropylbenzeneboronic acid Properties
Names and Identifiers
-
- 2-Isopropylphenylboronic acid
- 2-Isopropylbenzeneboronic acid
- 2-Cumylboronic acid~2-Isopropylphenylboronic acid
- (2-Isopropylphenyl)boronic acid
- (2-propan-2-ylphenyl)boronic acid
- o-Isopropylphenylboronic Acid
- 2-Isopropylphenyboronic acid
- 2-Isopropylphebylboronic acid
- 2-Isopropylphenboronic acid
- 2-CUMYLBORONIC ACID
- BORONIC ACID, [2-(1-METHYLETHYL)PHENYL]-
- [2-(PROPAN-2-YL)PHENYL]BORONIC ACID
- PubChem9514
- 2-Isopropylbenzeneboronicacid
- 2-Isopropylphenylboranic acid
- 2-isopropylphenyl boronic acid
- 2-isopr
- B-[2-(1-Methylethyl)phenyl]boronic acid (ACI)
- Boronic acid, [2-(1-methylethyl)phenyl]- (9CI)
- (2-Propan-2-ylphenyl)boronic acid
- [2-(1-Methylethyl)phenyl]boronic acid
- o-Cumylboronic acid
- 2-Isopropylphenylboronic acid, AldrichCPR
- EN300-107504
- GS-6638
- AKOS000285063
- KTZUVUWIBZMHMC-UHFFFAOYSA-N
- HY-W003050
- AB14291
- SY026620
- Z381540944
- MFCD03411937
- DTXSID10378484
- CS-W003050
- J-509751
- 2-IsopropylphenylboronicAcid
- AM804517
- A843312
- C9H13BO2
- 2-isopropyl phenylboronic acid
- 2-isopropylbenzene boronic acid
- FT-0601802
- 89787-12-2
- SCHEMBL21270
- DB-010456
- +Expand
-
- MFCD03411937
- KTZUVUWIBZMHMC-UHFFFAOYSA-N
- 1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3
- OB(C1C=CC=CC=1C(C)C)O
- 3090298
Computed Properties
- 164.10086g/mol
- 0
- 2
- 2
- 2
- 164.10086g/mol
- 164.10086g/mol
- 40.5Ų
- 12
- 137
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
Experimental Properties
- 0.48980
- 40.46000
- 1.513
- 297.2 °C at 760 mmHg
- 85-86°C
- 133.5 °C
- White powder
- Not determined
- 1.04
2-Isopropylbenzeneboronic acid Security Information
- GHS07
- S26-S36/37/39
- R36/37/38
- Xi
- H315,H319,H335
-
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Store at room temperature
- R36/37/38: irritating to eyes, respiratory tract and skin.
- Warning
- IRRITANT
2-Isopropylbenzeneboronic acid Customs Data
- 2931900090
-
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
2-Isopropylbenzeneboronic acid Price
2-Isopropylbenzeneboronic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 2 h, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Group 4 metal complexes bearing the aminoborane motif: origin of tandem ring-opening metathesis/vinyl-insertion polymerizationPolymer Chemistry, 2015, 6(17), 3290-3304,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Group 4 Dimethylsilylenebisamido Complexes Bearing the 6-[2-(Diethylboryl)phenyl]pyrid-2-yl Motif: Synthesis and Use in Tandem Ring-Opening Metathesis/Vinyl-Insertion Copolymerization of Cyclic Olefins with EthyleneChemistry - A European Journal, 2011, 17(49), 13832-13846,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1 h, -78 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1 h, -78 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Structure, Conformation, and Dynamic Processes of the Stereolabile Atropisomers of Hindered Terphenyl HydrocarbonsOrganic Letters, 2005, 7(7), 1291-1294,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Acetonitrile-d3 , Water-d2 ; 24 h, rt
Reference
- Fast and Tight Boronate Formation for Click Bioorthogonal ConjugationAngewandte Chemie, 2016, 55(12), 3909-3913,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Carbamide peroxide Solvents: DMSO-d6 , Water , Water-d2 ; rt
Reference
- Hydrogen Peroxide-Responsive Triggers Based on Borinic Acids: Molecular Insights into the Control of Oxidative RearrangementChemistry - A European Journal, 2022, 28(59),,
2-Isopropylbenzeneboronic acid Raw materials
2-Isopropylbenzeneboronic acid Preparation Products
2-Isopropylbenzeneboronic acid Suppliers
Wuhan Newgreat Chemical Co., Ltd
Audited Supplier
(CAS:89787-12-2)
ZHANG JING LI
18502781673
new_great@163.com
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:89787-12-2)
SUN YAO
18064098002
1248580055@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:89787-12-2)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:89787-12-2)
TANG SI LEI
15026964105
2881489226@qq.com
2-Isopropylbenzeneboronic acid Related Literature
-
1. Transition metal-free synthesis of α-aryl ketones via oxyallyl cation capture with arylboronic acidsWei-Hua Huang,Gong-Bin Huang,Wen-Run Zhu,Jiang Weng,Gui Lu Org. Chem. Front. 2020 7 2480
-
Yi Yang,Junjie Cai,Gen Luo,Yan Jiang,Yumei Su,Yang Su,Chaolin Li,Yubin Zheng,Jijiao Zeng,Yingle Liu Org. Chem. Front. 2019 6 1463
-
M. Wang,G. Xu,D. Wang,Y. Zou,W. Frey,M. R. Buchmeiser Polym. Chem. 2015 6 3290
89787-12-2 (2-Isopropylbenzeneboronic acid) Related Products
- 363166-79-4(2,6-Diisopropylphenylboronic Acid)
- 90002-36-1(2-Ethylphenylboronic acid)
- 154549-38-9((2,4,6-Triisopropylphenyl)boronic acid)
- 40276-63-9((2-Benzylphenyl)boronic acid)
- 693286-55-4((2-Isopropyl-6-methylphenyl)boronic acid)
- 953075-90-6(2,6-diethyl-4-methylphenylboronic acid)
- 17933-03-8(3-Tolylboronic acid)
- 5122-94-1(4-Biphenylboronic acid)
- 5122-95-2(3-Biphenylboronic acid)
- 16419-60-6(2-Methylphenylboronic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89787-12-2)2-Isopropylbenzeneboronic acid
99%
100g
315.0